![molecular formula C4H9BO2 B1355232 Cyclobutylboronic acid CAS No. 849052-26-2](/img/structure/B1355232.png)
Cyclobutylboronic acid
Overview
Description
Cyclobutylboronic acid is a chemical compound with the formula C4H9BO2 . It is used as a reagent in various chemical reactions . It is an off-white powder .
Synthesis Analysis
Cyclobutylboronic acid is used as a reagent in palladium-catalyzed arylation and alkylation of diphenylisoxazole with boronic acids via C-H activated isoxazole palladacycle intermediate .Molecular Structure Analysis
The molecular formula of Cyclobutylboronic acid is C4H9BO2 . It has a molecular weight of 99.92 g/mol .Chemical Reactions Analysis
Cyclobutylboronic acid is used in the preparation of cyclobutyl arenes and heteroarenes via palladium catalyzed Suzuki-Miyaura cross-coupling reaction of potassium cyclobutyltrifluoroborate intermediate with aryl and heteroaryl chlorides .Physical And Chemical Properties Analysis
Cyclobutylboronic acid is an off-white solid with a melting point of 118-123 °C (lit.) . It has a molecular weight of 99.92 and its storage temperature is 2-8°C .Scientific Research Applications
Organic Synthesis: Arylation and Alkylation
Cyclobutylboronic acid is commonly used as a reagent in organic synthesis, particularly in palladium-catalyzed arylation and alkylation reactions. These reactions are crucial for constructing complex organic molecules with high precision. The compound acts as a source of cyclobutyl groups, which can be introduced into aromatic rings or carbon-heteroatom bonds through C-H activation .
Drug Discovery: Suzuki-Miyaura Cross-Coupling
In the field of drug discovery, cyclobutylboronic acid plays a significant role in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of a wide range of pharmaceuticals. The cyclobutyl group can be attached to aryl or heteroaryl chlorides, leading to the creation of novel cyclobutyl-containing compounds .
Material Science: Polymer Research
Researchers in material science utilize cyclobutylboronic acid for developing new polymers. By incorporating the cyclobutyl moiety into polymer chains, scientists can alter the physical properties of materials, such as their thermal stability and mechanical strength. This has implications for creating advanced materials for various industrial applications .
Catalysis: Palladium-Catalyzed Reactions
Cyclobutylboronic acid is a key component in palladium-catalyzed reactions, serving as a boron source for the catalytic cycle. Its role in facilitating the transfer of cyclobutyl groups helps in the synthesis of complex organic molecules, which are often used as catalysts themselves in other chemical transformations .
Agricultural Chemistry: Pesticide Development
In agricultural chemistry, cyclobutylboronic acid is explored for the development of new pesticides. The introduction of the cyclobutyl group into active pesticide molecules can enhance their efficacy and selectivity, potentially leading to safer and more effective pest control solutions .
Analytical Chemistry: Chromatography and Spectroscopy
Lastly, cyclobutylboronic acid finds use in analytical chemistry, particularly in chromatography and spectroscopy techniques. It can serve as a standard or reference compound when analyzing complex mixtures, helping to identify and quantify the presence of similar organic compounds .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Cyclobutylboronic acid primarily targets the enzyme phosphofructokinase-1 (PFK-1) . PFK-1 is a key enzyme in the glycolytic pathway, which regulates the production of glucose from fructose. By inhibiting PFK-1, cyclobutylboronic acid can influence glucose metabolism .
Mode of Action
Cyclobutylboronic acid acts as an inhibitor of PFK-1 . This inhibition reduces the production of glucose from fructose, leading to insulin resistance . Additionally, it also inhibits inflammatory diseases by inhibiting the activity of proinflammatory cytokines and chemokines .
Biochemical Pathways
The primary biochemical pathway affected by cyclobutylboronic acid is the glycolytic pathway . By inhibiting PFK-1, it disrupts the conversion of fructose to glucose, thereby affecting the energy production in cells .
Pharmacokinetics
It’s known that the compound is solid in form and stable to air and aerobic moisture . These properties suggest that it may have good bioavailability.
Result of Action
The inhibition of PFK-1 by cyclobutylboronic acid leads to a reduction in glucose production from fructose . This can result in insulin resistance, a key feature of metabolic disorders like diabetes . Additionally, it can inhibit the activity of proinflammatory cytokines and chemokines, potentially reducing inflammation .
Action Environment
Cyclobutylboronic acid is stable to air and aerobic moisture , suggesting that it can maintain its efficacy in a variety of environmental conditions. It’s important to note that cyclobutylboronic acid decomposes in air , which could potentially affect its stability and efficacy. More research is needed to fully understand how environmental factors influence the action of cyclobutylboronic acid.
properties
IUPAC Name |
cyclobutylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c6-5(7)4-2-1-3-4/h4,6-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUALDDWOKMYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584591 | |
Record name | Cyclobutylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849052-26-2 | |
Record name | Cyclobutylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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